Isoginkgetin

CYP1B1 inhibition cancer metabolism drug metabolism

Isoginkgetin is the only Ginkgo biflavone with validated pre-mRNA splicing inhibition (IC50 ~30 μM), blocking spliceosome assembly at the pre-spliceosome/A complex stage without inhibiting CDK9. Unlike ginkgetin or amentoflavone, isoginkgetin inhibits CYP1B1 via a competitive/mixed-type mechanism (IC50=0.211 μM) and demonstrates in vivo osteoclastogenesis inhibition with bone density improvement. With established nanoformulation precedents (TPGS/Soluplus nanomicelles, water-soluble phosphate analogues), isoginkgetin reduces formulation development burden. Procure isoginkgetin when mechanistic specificity is critical—analog substitution compromises experimental validity.

Molecular Formula C32H22O10
Molecular Weight 566.5 g/mol
CAS No. 548-19-6
Cat. No. B1672240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoginkgetin
CAS548-19-6
Synonymsiso-ginkgetin
isoginkgetin
Molecular FormulaC32H22O10
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC
InChIInChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3
InChIKeyHUOOMAOYXQFIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoginkgetin (CAS 548-19-6): Procurement Guide for Biflavonoid Research Compounds


Isoginkgetin is a naturally occurring 3′-8″-biflavone dimeric flavonoid primarily isolated from Ginkgo biloba leaf extracts [1]. It belongs to the biflavonoid class characterized by two flavonoid units linked via a C3′-C8″ bond, with a molecular formula of C32H22O10 and molecular weight of 566.51 . Structurally, isoginkgetin bears four hydroxyl groups and two methoxy substituents, distinguishing it from the six-hydroxyl amentoflavone and the three-hydroxyl/three-methoxyl sciadopitysin [2]. As a research compound available at ≥98% purity (HPLC), isoginkgetin functions as a pre-mRNA splicing inhibitor (IC50 ~30 μM) and exhibits cell-permeable properties with validated in vivo activity .

Why Isoginkgetin Cannot Be Interchanged with Ginkgetin, Amentoflavone, or Sciadopitysin in Research Applications


Despite sharing the 3′-8″-biflavone scaffold, isoginkgetin diverges from its closest analogs in critical dimensions: enzyme inhibition mode, splicing mechanism selectivity, and downstream pathway engagement. In CYP1B1 assays, isoginkgetin inhibits via a competitive or mixed-type mechanism, whereas ginkgetin and amentoflavone act through non-competitive inhibition, indicating fundamentally distinct binding interactions [1]. Isoginkgetin is a validated pre-mRNA splicing inhibitor that blocks spliceosome assembly at the pre-spliceosome/A complex stage without inhibiting CDK9, while ginkgetin lacks documented splicing inhibition activity [2]. In pancreatic lipase inhibition, the four biflavones exhibit a 4.4-fold potency range (IC50 from 2.90 μM to 12.78 μM), with isoginkgetin and sciadopitysin demonstrating significantly different inhibitory strengths [3]. Furthermore, isoginkgetin demonstrates in vivo osteoclastogenesis inhibition and bone density improvement that has not been reported for ginkgetin or sciadopitysin [4]. These mechanistic, selectivity, and in vivo efficacy differences preclude simple substitution among this compound class.

Quantitative Differentiation Evidence for Isoginkgetin (CAS 548-19-6) vs. Closest Biflavonoid Analogs


CYP1B1 Inhibition: Isoginkgetin vs. Ginkgetin vs. Amentoflavone vs. Sciadopitysin

In a direct head-to-head comparison of four Ginkgo biflavones using recombinant human CYP1B1 enzyme with 7-ethoxyresorufin O-deethylation (EROD) assay, amentoflavone (6 OH groups) exhibited the most potent inhibition (IC50 = 0.054 μM), while isoginkgetin and ginkgetin (both 4 OH, 2 OCH3 groups) showed intermediate potency with IC50 values of 0.211 μM and 0.289 μM respectively, and sciadopitysin (3 OH, 3 OCH3 groups) displayed the weakest activity [1]. Critically, kinetic analysis revealed divergent inhibition mechanisms: ginkgetin and amentoflavone inhibit CYP1B1 via non-competitive mode, whereas isoginkgetin induces competitive or mixed-type inhibition, indicating distinct binding site interactions [1]. In MCF-7 breast cancer cells, all four biflavones suppressed CYP1B1 and AhR protein expression [1].

CYP1B1 inhibition cancer metabolism drug metabolism

Pre-mRNA Splicing Inhibition: Isoginkgetin as a Unique Mechanistic Tool

Isoginkgetin is a validated general inhibitor of pre-mRNA splicing with an IC50 of approximately 30 μM, active against both major and minor spliceosomes [1]. It blocks the spliceosome-mediated splicing process specifically at the pre-spliceosome/A complex stage by preventing stable recruitment of the U4/U5/U6 tri-snRNP [2]. Importantly, isoginkgetin does not inhibit CDK9, distinguishing it from other splicing-modulating agents that affect transcription elongation via CDK9 inhibition . Among the Ginkgo biflavones, only isoginkgetin has been characterized as a splicing inhibitor; no comparable splicing inhibition activity has been documented for ginkgetin, amentoflavone, or sciadopitysin. USP8 inhibition (IC50 = 12.68 μM) represents an additional target selectivity unique to isoginkgetin within this compound class .

RNA splicing spliceosome inhibition transcriptional regulation

Pancreatic Lipase Inhibition: Potency Ranking Among Ginkgo Biflavones

A direct head-to-head comparison of four Ginkgo biflavones (amentoflavone, bilobetin, isoginkgetin, sciadopitysin) evaluated pancreatic lipase (PL) inhibitory activity using 4-methylumbelliferyl oleate as substrate [1]. The four compounds displayed a 4.4-fold potency range, with IC50 values as follows: amentoflavone (IC50 = 2.90 μM), bilobetin (IC50 = 3.57 μM), isoginkgetin (IC50 = 7.52 μM), and sciadopitysin (IC50 = 12.78 μM) [1]. The reference inhibitor orlistat exhibited an IC50 of 0.047 μM [1]. Inhibition kinetic analysis and molecular docking indicated that these biflavones act as reversible, competitive PL inhibitors binding to the enzyme's active site [1].

pancreatic lipase inhibition anti-obesity metabolic disease

In Vivo Bone Protection: Osteoclastogenesis Inhibition and Osteoarthritis Attenuation

In vivo studies demonstrate that isoginkgetin (IGG) alleviates RANKL-induced bone loss and improves trabecular bone parameters in animal models [1]. In a mouse destabilization of the medial meniscus (DMM) osteoarthritis (OA) model, isoginkgetin treatment significantly reduced OARSI histological scores and attenuated AGGRECAN and COLLAGEN2 loss while decreasing MMP3 overexpression [2]. Isoginkgetin also relieved pain in DMM mice as measured by Von Frey hair mechanosensitivity testing [2]. Comparable in vivo bone-protective effects have not been reported for ginkgetin, amentoflavone, or sciadopitysin. In vitro, isoginkgetin inhibited IL-1β-induced catabolism and promoted anabolism in chondrocytes, with effects mediated through PI3K/AKT/NF-κB, P53, autophagy, and ferroptosis pathways [2].

osteoporosis osteoclastogenesis bone metabolism

Formulation Advance: Water-Soluble Isoginkgetin-Phosphate Analogue with In Vivo Antitumor Activity

Native isoginkgetin exhibits poor solubility, absorbability, and bioavailability, limiting its therapeutic utility [1]. The first total synthesis of isoginkgetin and four water-soluble isoginkgetin-phosphate analogues has been reported, with the phosphate analogue demonstrating in vivo antitumor activity via spliceosome targeting [2]. In parallel, isoginkgetin-loaded TPGS/Soluplus mixed nanomicelles have been successfully prepared with particle size of 62.34 ± 1.10 nm, entrapment efficiency of 96.92 ± 0.66%, and drug loading of 2.42 ± 0.02% [3]. The nanomicelle formulation significantly increased stability, solubility, cytotoxicity, and bioavailability compared to native IGG, with metabolites detectable in plasma, bile, urine, and feces versus feces only for native IGG [3]. No comparable formulation advances have been reported for ginkgetin, amentoflavone, or sciadopitysin.

drug delivery bioavailability enhancement water-soluble prodrug

Enzyme Inhibition Profile: Acetylcholinesterase and α-Amylase/α-Glucosidase Activity

In a direct comparative study of 3′-8″-biflavones (amentoflavone, bilobetin, ginkgetin, isoginkgetin, sciadopitysin) and their monomeric subunits, ginkgetin and isoginkgetin demonstrated the most potent acetylcholinesterase (AChE) inhibitory activity among tested biflavonoids, whereas monomeric flavonoids showed higher tyrosinase inhibition [1]. For α-amylase, amentoflavone exhibited the strongest binding affinity (-48.12 kJ/mol), followed by bilobetin (-47.28 kJ/mol) and ginkgetin (-46.44 kJ/mol), all exceeding the reference drug acarbose (-43.93 kJ/mol) [2]. Isoginkgetin's α-amylase binding affinity was not among the top three in this docking study. A Chinese patent (CN2025-11675492) discloses that isoginkgetin, ginkgetin, and bilobetin all inhibit α-glucosidase activity, with the patent claiming utility in α-glucosidase inhibitor drug preparation [3].

acetylcholinesterase inhibition neurodegenerative disease antidiabetic screening

Optimal Research and Procurement Scenarios for Isoginkgetin (CAS 548-19-6)


Spliceosome Biology and RNA Splicing Mechanism Studies

Isoginkgetin is the only Ginkgo biflavone with validated pre-mRNA splicing inhibition (IC50 ~30 μM) that blocks at the pre-spliceosome/A complex stage without inhibiting CDK9 [1]. Researchers investigating alternative splicing in cancer, spliceosome assembly kinetics, or developing splicing-targeted therapeutics should procure isoginkgetin specifically, as ginkgetin, amentoflavone, and sciadopitysin lack documented splicing inhibition activity [1].

Osteoporosis and Osteoarthritis Preclinical In Vivo Models

For studies requiring in vivo bone-protective efficacy, isoginkgetin offers validated activity in RANKL-induced osteoclastogenesis models (alleviates bone loss, improves trabecular parameters) and DMM osteoarthritis models (reduces OARSI scores, preserves AGGRECAN/COLLAGEN2) [2][3]. No comparable in vivo bone-protective data exist for ginkgetin, amentoflavone, or sciadopitysin. Isoginkgetin is therefore the preferred biflavone for preclinical bone metabolism and osteoarthritis research [2][3].

CYP1B1 Inhibition Studies Requiring Competitive/Mixed-Type Kinetics

When experimental design requires CYP1B1 inhibition via competitive or mixed-type mechanism (rather than non-competitive), isoginkgetin (IC50 = 0.211 μM) is the appropriate choice, whereas ginkgetin and amentoflavone operate through non-competitive inhibition [4]. This mechanistic distinction is critical for studies investigating CYP1B1 binding site interactions, drug metabolism in cancer cells, or orthogonal validation of biflavonoid mechanism-of-action [4].

Bioavailability-Challenged Compound Formulation Development

Native isoginkgetin has poor solubility and bioavailability [5]. For researchers developing nanoformulations or water-soluble prodrugs, isoginkgetin is the only Ginkgo biflavone with established formulation precedents: water-soluble phosphate analogues with in vivo antitumor activity, and TPGS/Soluplus nanomicelles (62.34 nm, 96.92% entrapment efficiency) that significantly enhance bioavailability [5][6]. These established methods reduce formulation development burden and provide validated benchmarks for comparative studies [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoginkgetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.